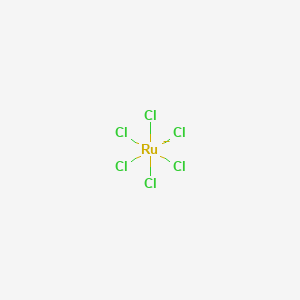

Hexachlororuthenate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexachlororuthenate(2-) is a perchlorometallate anion having six chlorines and ruthenium(IV) as the metal component. It is a perchlorometallate anion and a ruthenium coordination entity.

Wissenschaftliche Forschungsanwendungen

Photocatalysis in Decomposition Reactions Hexachlororuthenate(IV) is effective in catalyzing the photodecomposition of chloroform into hydrogen chloride and phosgene under UV irradiation. This involves its transformation into an active species, possibly involving a photoactive complex with chloroform (Chan et al., 2013).

Catalyst in Chemical Reactions Ammonium hexachlororuthenate complex, when supported on activated carbon, shows superior catalytic activity in the hydrochlorination of acetylene. This complex enhances catalytic activity and stability (Gu et al., 2017).

Formation of Nanometer Metallocatalysts Hexachlororuthenate can be reduced by photosynthetic thylakoid membranes, forming nanometer-sized ruthenium catalysts. This process allows the creation of nanometer-sized catalysts at room temperature while preserving biological function (Lee, Lee, & Greenbaum, 2005).

Crystal Structure Analysis The interaction of potassium hexachlororuthenate(IV) with various compounds can be analyzed for structural studies, as shown in the preparation of specific ruthenate complexes (Sharutin, Sharutina, & Senchurin, 2015).

Thermodynamic Studies Ammonium hexachlororuthenate's heat capacity and thermodynamic properties have been measured, providing insights into its physical properties and stability (Weir & Westrum, 2014).

Trace Metal Analysis Hexachlororuthenate's reaction with specific compounds, like dithizone, is used in the selective determination of ruthenium traces in various samples, demonstrating its applicability in analytical chemistry (Röbisch, Schober, & Dietel, 1982).

Imaging and Electronic Studies Hexachlororuthenate is used in near-edge X-ray absorption fine structure (NEXAFS) investigations to understand electronic and structural properties of transition metal compounds (Chen, 1998).

Electrochemical Applications Modified electrodes with ruthenium hexachlororuthenate films show electrocatalytic activity in the oxidation of nucleosides like guanosine and adenosine, indicating potential in bioanalytical applications (Shaidarova et al., 2018).

Eigenschaften

Produktname |

Hexachlororuthenate(2-) |

|---|---|

Molekularformel |

Cl6Ru-2 |

Molekulargewicht |

313.8 g/mol |

IUPAC-Name |

hexachlororuthenium(2-) |

InChI |

InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+4/p-6 |

InChI-Schlüssel |

TUFMHIFKSNYIMZ-UHFFFAOYSA-H |

Kanonische SMILES |

Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[c]thiophene](/img/structure/B1259328.png)

![Imidazo[4,5-c]pyrazole](/img/structure/B1259334.png)